N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine
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Overview
Description
N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C8H5N3O4 and a molecular weight of 207.15 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and biology.
Preparation Methods
The synthesis of N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-nitro-1,3-benzoxazole with hydroxylamine The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain bacterial enzymes, affecting their metabolic processes . In cancer research, it has shown potential in inhibiting the growth of cancer cells by interfering with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine can be compared with other benzoxazole derivatives, such as:
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Known for its antimicrobial properties.
3-Nitro-1,2,4-triazol-5-one (NTO): A high-energy material with low sensitivity and thermal stability.
Properties
IUPAC Name |
N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-9-4-8-10-6-3-5(11(13)14)1-2-7(6)15-8/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIAVJOIGRUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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